5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Description
This compound is a structurally complex spirocyclic indole derivative featuring a fused 1,3-diazatricyclo[3.3.1.1³,⁷]decane core. The spiro junction at position 2 of the indole moiety introduces significant steric and electronic constraints, which influence its physicochemical and biological properties. The methyl groups at positions 5 and 7 and the propyl substituent at the 1'-position further modulate its reactivity and solubility.
Properties
IUPAC Name |
5,7-dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-9-23-15-8-6-5-7-14(15)20(17(23)25)21-10-18(2)11-22(20)13-19(3,12-21)16(18)24/h5-8H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPXYDROXUBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)N4CC5(CN3CC(C4)(C5=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972529 | |
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-38-4 | |
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, it details synthetic procedures and spectral data for structurally related spiro-diazaspiro compounds, such as 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–f) and their alkylated derivatives (e.g., 6a–i). Below is a comparative analysis based on structural and synthetic parallels:
Structural Similarities and Differences
| Compound Class | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Spiro[1,3-diazatricyclo[3.3.1.1³,⁷]decane-2,3'-indole] | 5,7-dimethyl; 1'-propyl | High steric hindrance; rigid tricyclic core with indole moiety |
| Diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c) | Spiro[4.5]decane | Aryl (phenyl, methylphenyl) | Smaller spiro system; planar aryl groups enhance π-π stacking interactions |
| Diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) | Spiro[5.5]undecane | Aryl; no alkyl substituents | Larger spiro ring; increased conformational flexibility |
Physicochemical Properties
| Property | Target Compound | Diazaspiro[4.5]decane (5a) | Diazaspiro[5.5]undecane (5d) |
|---|---|---|---|
| Melting Point (°C) | Not reported in evidence | 73–74 | 162 |
| Solubility | Likely low (due to tricyclic core) | Moderate (polar aprotic solvents) | Low (nonpolar solvents) |
| LogP (Predicted) | ~3.5 (hydrophobic substituents) | ~2.8 | ~3.1 |
The target compound’s tricyclic system and propyl chain likely reduce solubility compared to 5a–f , which lack bulky alkyl groups.
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